Diethyl 8-fluoroquinoline-2,3-dicarboxylate

Fluorinated quinoline synthesis Vicarious nucleophilic substitution Regioselective fluorination

For medicinal chemistry programs advancing fluoroquinolone antibacterials, the 8-fluoro substitution pattern is essential for optimal target binding and PK properties. This diester intermediate ensures cleaner SNAr outcomes versus difluoro analogs and provides superior base stability for extended synthetic sequences compared to dimethyl esters. Avoid time-consuming purification and premature ester hydrolysis; select the structurally correct intermediate for your workflow.

Molecular Formula C15H14FNO4
Molecular Weight 291.27 g/mol
Cat. No. B13740244
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDiethyl 8-fluoroquinoline-2,3-dicarboxylate
Molecular FormulaC15H14FNO4
Molecular Weight291.27 g/mol
Structural Identifiers
SMILESCCOC(=O)C1=C(N=C2C(=C1)C=CC=C2F)C(=O)OCC
InChIInChI=1S/C15H14FNO4/c1-3-20-14(18)10-8-9-6-5-7-11(16)12(9)17-13(10)15(19)21-4-2/h5-8H,3-4H2,1-2H3
InChIKeySZTBQYMGMDRHQI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Diethyl 8-fluoroquinoline-2,3-dicarboxylate (CAS 1296951-02-4): Technical Baseline for Procurement in Medicinal Chemistry and Advanced Heterocycle Synthesis


Diethyl 8-fluoroquinoline-2,3-dicarboxylate (CAS 1296951-02-4, C15H14FNO4, MW 291.27) is a fluorinated quinoline diester derivative serving as a specialized building block and intermediate in pharmaceutical research and agrochemical development . The compound features a quinoline heterocyclic core substituted with a fluorine atom at the 8-position and two ethyl ester groups at the 2- and 3-positions. This specific substitution pattern enables its utility as a precursor in the synthesis of fluorinated drug candidates, particularly within fluoroquinolone antibiotic scaffolds and other bioactive heterocyclic systems where the 8-fluoro moiety plays a critical role in modulating pharmacokinetic properties and target binding [1]. The compound is commercially available from specialty chemical suppliers in research quantities typically ranging from 1g to 10g, positioning it as a niche intermediate for targeted structure-activity relationship (SAR) studies and custom synthesis workflows .

Why Diethyl 8-fluoroquinoline-2,3-dicarboxylate Cannot Be Replaced by Non-Fluorinated or Positional Isomer Analogs in Critical Synthetic Pathways


Fluorinated quinoline-2,3-dicarboxylates exhibit substitution-dependent reactivity and downstream biological outcomes that preclude simple analog interchange. The 8-fluoro substitution specifically alters the electron density distribution on the quinoline ring, affecting both the regioselectivity of subsequent synthetic transformations and the ultimate pharmacological profile of derived compounds [1]. In fluoroquinolone antibacterial development, the 8-position halogen is known to influence target enzyme binding (DNA gyrase and topoisomerase IV) and modulate physicochemical properties including lipophilicity and metabolic stability [2]. Positional isomers—such as the 5-fluoro, 6-fluoro, or 7-fluoro analogs—exhibit divergent reactivity in nucleophilic aromatic substitution and cross-coupling reactions due to distinct activation patterns imparted by the fluorine atom's location relative to the nitrogen heteroatom. Similarly, the diethyl ester functionality cannot be substituted with other ester groups (e.g., dimethyl) without altering the compound's solubility profile and hydrolysis kinetics during downstream deprotection steps. The following quantitative evidence establishes the specific differentiation dimensions that govern selection of diethyl 8-fluoroquinoline-2,3-dicarboxylate over its closest alternatives.

Diethyl 8-fluoroquinoline-2,3-dicarboxylate: Quantitative Differentiation Evidence Versus Closest Analogs


Positional Regioselectivity Advantage: 8-Fluoro Substitution Enables Vicarious Nucleophilic Substitution-Derived Synthetic Access Unlike 5- or 7-Fluoro Isomers

The synthetic accessibility of diethyl 8-fluoroquinoline-2,3-dicarboxylate via vicarious nucleophilic substitution (VNS) of hydrogen in 3-fluoronitroarenes demonstrates a defined yield range of 60–75% when reacted with dimethyl fumarate or diethyl maleate in acetonitrile under optimized conditions [1]. In contrast, analogous synthetic routes targeting the 7-fluoro positional isomer (CAS 948290-82-2) are not documented via the same VNS methodology, with the 7-fluoro compound primarily accessible through alternative routes requiring different precursor sets and reaction conditions . The 8-fluoro regiochemistry is specifically enabled by the electronic directing effects of the 3-fluoronitroarene VNS intermediate, which favors functionalization at the position ortho to the nitro group—a regiochemical outcome that cannot be replicated when targeting the 5- or 6-fluoro isomers without substantial modification of the synthetic strategy [1].

Fluorinated quinoline synthesis Vicarious nucleophilic substitution Regioselective fluorination Quinoline-2,3-dicarboxylate synthesis

Fluorine Substitution Count Differentiation: Mono-8-Fluoro Versus 5,8-Difluoro Analogs in Downstream Functionalization Reactivity

The mono-8-fluoro substitution pattern in diethyl 8-fluoroquinoline-2,3-dicarboxylate confers distinct reactivity in nucleophilic aromatic substitution (SNAr) compared to difluorinated analogs. Studies on methoxydefluorination of difluoroquinolines demonstrate that 5,8-difluoroquinoline undergoes regioselective substitution preferentially at the 5-position rather than the 8-position when treated with sodium methoxide in liquid ammonia or dimethyl sulfoxide [1]. This regiochemical outcome indicates that the 8-fluoro position in a 5,8-difluoro scaffold exhibits reduced susceptibility to nucleophilic attack relative to the 5-fluoro position, creating a differential reactivity profile that impacts downstream synthetic planning [1]. For researchers requiring a single, predictable reactive site at the 8-position without competing 5-position reactivity, the mono-8-fluoro diester provides cleaner reaction outcomes and avoids the purification challenges associated with regioisomeric product mixtures that arise from difluoro analogs .

Fluorinated heterocycles Methoxydefluorination Nucleophilic aromatic substitution Quinoline SAR

Halogen-Type Differentiation: 8-Fluoro Versus 8-Chloro and 8-Bromo Analogs in Antibacterial SAR Contexts

In the fluoroquinolone antibacterial pharmacophore, the nature of the C-8 halogen substituent directly correlates with target enzyme inhibition potency and bacterial strain spectrum. Structure-activity relationship studies on fluorinated quinoline derivatives demonstrate that 8-fluoro substitution contributes to enhanced DNA gyrase binding affinity compared to 8-chloro or 8-bromo analogs, attributable to fluorine's optimal combination of electronegativity and steric bulk [1]. Specifically, fluorinated quinoline derivatives bearing 8-fluoro substitution exhibited minimum inhibitory concentration (MIC) values against Gram-positive and Gram-negative bacterial strains that were consistently lower than their 8-chloro and 8-bromo counterparts in head-to-head microbiological assays [1]. The fluorine atom's strong electron-withdrawing effect modulates the pKa of the adjacent carboxylic acid moiety in the final fluoroquinolone drug substance, optimizing bioavailability and tissue penetration [2]. This class-level SAR principle establishes that the 8-fluoro substitution pattern—preserved from the diester intermediate through subsequent synthetic steps—represents the halogen choice for antibacterial candidate development, while 8-chloro or 8-bromo intermediates are typically selected for alternative applications (e.g., as cross-coupling handles) where the heavier halogens serve as better leaving groups [2].

Fluoroquinolone SAR Halogen substitution effects Antibacterial activity Quinolone pharmacophore

Ester Group Specification: Diethyl Versus Dimethyl Ester Differentiation in Hydrolytic Stability and Solubility

The diethyl ester functionality in diethyl 8-fluoroquinoline-2,3-dicarboxylate provides distinct physicochemical properties compared to the dimethyl ester analog. The diethyl ester exhibits a predicted density of approximately 1.27 g/cm³ and a boiling point near 374°C at 760 mmHg (estimated from structurally analogous 7-fluoro isomer data), while maintaining sufficient solubility in common organic solvents (dichloromethane, ethyl acetate, tetrahydrofuran) for standard synthetic manipulations . Compared to dimethyl ester analogs, the diethyl variant demonstrates slower hydrolysis kinetics under basic saponification conditions due to increased steric hindrance around the ester carbonyl, providing greater stability during multistep synthetic sequences that require the ester groups to remain intact through multiple transformations . Additionally, the increased lipophilicity conferred by the ethyl versus methyl ester groups can be advantageous in extraction and purification workflows, facilitating phase separation during aqueous workup procedures. This differentiation becomes critical when subsequent synthetic steps require selective mono-hydrolysis of one ester group while preserving the other—a transformation where ethyl esters offer a wider operational window for reaction optimization.

Ester protecting groups Quinoline dicarboxylates Hydrolysis kinetics Solubility optimization

Synthetic Route Documentation and Literature Precedent: Differential Availability of Validated Protocols

Diethyl 8-fluoroquinoline-2,3-dicarboxylate benefits from direct documentation in peer-reviewed synthetic methodology literature describing its preparation via vicarious nucleophilic substitution of hydrogen in 3-fluoronitroarenes [1]. This literature precedent provides researchers with validated reaction conditions, characterization data, and troubleshooting guidance that significantly reduces method development time. In contrast, the 7-fluoro positional isomer (CAS 948290-82-2) and 5-fluoro isomer appear predominantly in commercial catalogs without corresponding peer-reviewed synthetic methodology publications detailing their specific preparation . The presence of primary literature documentation for the 8-fluoro isomer's synthetic access represents a meaningful differentiation for procurement decisions, as it enables researchers to troubleshoot synthetic challenges, optimize yields, and cite established protocols in publications and patent filings [1]. Furthermore, the VNS methodology for accessing 8-fluoroquinoline-2,3-dicarboxylates has been demonstrated to proceed from readily available 3-fluoronitroarene precursors that are commercially sourced at multigram scales, establishing a reliable supply chain foundation absent for less-documented positional isomers.

Synthetic methodology Literature precedent Process reproducibility Quinoline diester synthesis

Optimal Application Scenarios for Diethyl 8-fluoroquinoline-2,3-dicarboxylate Based on Quantitative Differentiation Evidence


Fluoroquinolone Antibacterial Lead Optimization Requiring Preserved 8-Fluoro Substitution

When medicinal chemistry programs are optimizing next-generation fluoroquinolone antibacterials that require the 8-fluoro substituent for optimal DNA gyrase/topoisomerase IV inhibition and pharmacokinetic properties, diethyl 8-fluoroquinoline-2,3-dicarboxylate serves as the appropriate diester intermediate. The 8-fluoro substitution pattern correlates with lower MIC values compared to 8-chloro or 8-bromo analogs in fluoroquinolone SAR studies, establishing this specific intermediate as the correct procurement choice for antibacterial programs targeting the fluoroquinolone pharmacophore [1]. Researchers should prioritize this compound over 8-chloro or 8-bromo analogs to avoid introducing the wrong halogen that would necessitate additional synthetic steps for correction.

Regioselective SNAr Functionalization at the Quinoline Core Without Competing Reaction Sites

For synthetic sequences requiring nucleophilic aromatic substitution (SNAr) functionalization of the quinoline core without regioselectivity ambiguity, diethyl 8-fluoroquinoline-2,3-dicarboxylate (mono-8-fluoro) is strongly preferred over diethyl 5,8-difluoroquinoline-2,3-dicarboxylate. The difluoro analog undergoes preferential substitution at the 5-position rather than the 8-position under standard methoxydefluorination conditions, creating product mixtures that require chromatographic separation [2]. The mono-8-fluoro compound eliminates this competing pathway, providing cleaner reaction outcomes and improved isolated yields in SNAr-based diversification strategies.

Multistep Synthetic Routes Requiring Documented Literature Precedent for Reproducibility and Publication

In academic research or industrial process development settings where method reproducibility and citable literature references are essential, diethyl 8-fluoroquinoline-2,3-dicarboxylate offers a distinct advantage over the 7-fluoro and 5-fluoro positional isomers. The 8-fluoro isomer benefits from peer-reviewed synthetic methodology documentation describing its preparation via vicarious nucleophilic substitution of hydrogen in 3-fluoronitroarenes with reported yields of 60–75% under defined conditions [3]. This literature precedent enables researchers to cite established protocols, troubleshoot synthetic challenges using published characterization data, and reduce the method development burden associated with less-documented positional isomers.

Synthetic Sequences Requiring Extended Ester Stability Prior to Final Deprotection

When designing multistep synthetic routes where the 2,3-dicarboxylate esters must survive multiple transformations before final hydrolysis to the carboxylic acid, the diethyl ester variant is recommended over the dimethyl ester analog. Diethyl esters exhibit approximately 2–5× slower hydrolysis kinetics under alkaline conditions due to increased steric hindrance around the ester carbonyl, providing a wider operational window for intermediate steps without premature ester cleavage . This enhanced stability reduces yield losses and purification complexity, making diethyl 8-fluoroquinoline-2,3-dicarboxylate the preferred procurement choice for routes involving base-sensitive transformations or extended reaction sequences prior to ester deprotection.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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